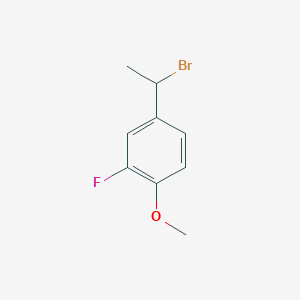
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a fluoro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-fluoro-1-methoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromoethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of new compounds.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-(1-hydroxyethyl)-2-fluoro-1-methoxybenzene, 4-(1-cyanoethyl)-2-fluoro-1-methoxybenzene, or 4-(1-aminoethyl)-2-fluoro-1-methoxybenzene can be formed.
Oxidation: The major product is 4-(1-carboxyethyl)-2-fluoro-1-methoxybenzene.
Reduction: The major product is 4-ethyl-2-fluoro-1-methoxybenzene.
Scientific Research Applications
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. The molecular targets and pathways involved in these reactions vary depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene
- 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Uniqueness
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene is unique due to the combination of its substituents. The presence of a bromoethyl group, a fluoro group, and a methoxy group on the benzene ring imparts distinct chemical properties, making it a versatile compound for various applications. Its unique structure allows for specific interactions in chemical reactions, making it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
4-(1-bromoethyl)-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3 |
InChI Key |
CTTKTHZBSHMLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















